molecular formula C26H20O4 B2590755 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate CAS No. 391230-14-1

3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate

Cat. No.: B2590755
CAS No.: 391230-14-1
M. Wt: 396.442
InChI Key: RZIYPBVRGWNXGG-UHFFFAOYSA-N
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Description

3-[(2-Phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates a naphthalene ring system linked via an ester to two phenylacetate moieties. The naphthalene scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Research into similar naphthalene-acetamide derivatives has demonstrated potent antiproliferative activities against a panel of human cancer cell lines, suggesting the potential for this compound to serve as a valuable intermediate or precursor in the development of novel anticancer agents . Furthermore, the phenylacetate component is a functionally rich group. Endogenous phenylacetic acid is a catabolite of phenylalanine, and its sodium salt is used therapeutically as a nitrogen-scavenging agent for the treatment of urea cycle disorders . In drug design, the phenoxyacetic acid scaffold is a recognized pharmacophore. It is found in compounds investigated as dual agonists for targets like the Free Fatty Acid Receptor 1 (GPR40) and the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a synergistic approach for managing type 2 diabetes . Therefore, this compound presents a multifaceted research tool, with potential applications spanning from metabolic disease research to oncology, primarily as a key synthetic intermediate for the preparation of more complex bioactive molecules.

Properties

IUPAC Name

[3-(2-phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c27-25(15-19-9-3-1-4-10-19)29-23-17-21-13-7-8-14-22(21)18-24(23)30-26(28)16-20-11-5-2-6-12-20/h1-14,17-18H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYPBVRGWNXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate typically involves the esterification of naphthalen-2-ol with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenylacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthalen-2-yl 2-phenylacetic acid.

    Reduction: Formation of naphthalen-2-yl 2-phenylethanol.

    Substitution: Formation of various substituted naphthalen-2-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research has indicated that derivatives of naphthalene, including 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate, exhibit significant antioxidant properties. These compounds can act as inhibitors of the KEAP1-NRF2 protein-protein interaction, a pathway crucial for cellular defense against oxidative stress. A study highlighted the potential of these compounds in preventing diseases associated with oxidative stress by enhancing NRF2 target gene expression, thereby promoting antioxidant and anti-inflammatory activities .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. By modulating the KEAP1-NRF2 pathway, it may help in reducing inflammation, which is a common underlying factor in various chronic diseases . This makes it a candidate for therapeutic development aimed at conditions such as arthritis and other inflammatory disorders.

Drug Development
The structural characteristics of this compound make it a valuable scaffold for the design of new pharmaceuticals. Its ability to interact with biological targets related to oxidative stress and inflammation positions it as a lead compound in drug discovery efforts targeting these pathways.

Environmental Science Applications

Pollution Mitigation
Compounds similar to this compound are being explored for their potential in environmental remediation. Their ability to interact with pollutants can be harnessed in the development of materials that capture or degrade harmful substances in the environment.

Biodegradability Studies
Research into the biodegradability of such compounds is essential for assessing their environmental impact. Studies have shown that certain naphthalene derivatives can be broken down by microbial action, making them suitable candidates for environmentally friendly applications .

Material Science Applications

Polymer Chemistry
In material science, naphthalene derivatives are used to develop advanced materials with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it useful in the production of high-performance materials.

Nanotechnology
The compound's unique structure allows it to be utilized in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study (2020) Identified as a potent KEAP1-NRF2 inhibitor; demonstrated significant antioxidant effects in vitro and in vivo models .
Environmental Remediation Research (2019) Showed effective degradation by specific microbial strains; potential application in bioremediation strategies .
Polymer Composite Development (2021) Enhanced mechanical properties observed when incorporated into polymer blends; promising for industrial applications .

Mechanism of Action

The mechanism of action of 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release phenylacetic acid and naphthalen-2-ol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound shares structural motifs with several analogs in the evidence, differing primarily in substituents and functional groups:

Compound Name (Source) Key Functional Groups Molecular Weight (g/mol) Synthesis Method
Target Compound Naphthalene, 2× phenylacetate ester 454.5 (calculated) Likely esterification of diol
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene, triazole, amide 404.4 1,3-Dipolar cycloaddition
Methyl 2-(7-(naphthalen-2-yl)-1H-indol-3-yl)-2-phenylacetate Naphthalene, indole, methyl ester 397.4 Indole insertion reaction

Key Observations :

  • The target compound’s ester groups contrast with amide (6a) or triazole moieties in analogs, impacting hydrogen-bonding capacity and solubility.
  • Unlike the methyl ester in , the target features phenylacetate esters, which may enhance steric bulk and alter lipophilicity.

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy:
  • Target Compound (Hypothetical) :
    • C=O stretches: ~1730–1750 cm⁻¹ (ester carbonyl).
    • Absence of N–H stretches (unlike amide analogs like 6a, which show N–H at ~3260–3300 cm⁻¹).
  • Compound 6a :
    • C=O: 1671 cm⁻¹ (amide), N–H: 3262 cm⁻¹.
  • Compound 6b: C=O: 1682 cm⁻¹ (amide), NO₂ asymmetric stretch: 1504 cm⁻¹.

Implications :
Ester carbonyls in the target are expected at higher wavenumbers than amides due to reduced electron donation from oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • Target Compound (Hypothetical) :
    • Aromatic protons (naphthalene and phenyl): ~7.2–8.4 ppm.
    • Ester-linked –OCH₂: ~5.4 ppm (cf. –OCH₂ in 6b at 5.48 ppm).
  • Compound 6b :
    –NCH₂CO–: 5.38 ppm; triazole proton: 8.36 ppm.

Structural Insights :
The absence of triazole or amide protons in the target simplifies its NMR profile compared to 6a–6c.

Hydrogen Bonding and Crystallography

  • Target Compound : Esters act only as hydrogen-bond acceptors, limiting self-assembly compared to amides (e.g., 6a), which donate and accept H-bonds.

Biological Activity

The compound 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate is a derivative of naphthalene with potential biological activities that merit detailed investigation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C18H16O4C_{18}H_{16}O_4. It features a naphthalene ring substituted with a phenylacetate moiety, which contributes to its biological properties.

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. This action is primarily due to the presence of the phenolic structure that can donate electrons and scavenge free radicals.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The anti-inflammatory activity is linked to the modulation of signaling pathways such as NF-kB and MAPK.
  • Anticancer Potential :
    • Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Pharmacological Studies

StudyFindings
Demonstrated antioxidant activity in vitro, with IC50 values comparable to established antioxidants.
Showed anti-inflammatory effects in murine models, reducing edema and inflammatory markers significantly.
Indicated cytotoxic effects against breast cancer cell lines, with a notable increase in apoptotic cells after treatment.

Case Study 1: Antioxidant Activity

A study focused on the antioxidant capacity of this compound revealed that it significantly reduced lipid peroxidation in rat liver homogenates. The compound was tested at various concentrations, showing a dose-dependent response.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving induced paw edema in rats, the administration of this compound resulted in a marked decrease in swelling compared to the control group. Histological analysis indicated reduced infiltration of inflammatory cells.

Case Study 3: Anticancer Activity

In vitro assays on MCF-7 breast cancer cells showed that treatment with the compound led to a significant reduction in cell viability after 24 hours. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, suggesting the compound's potential as an anticancer agent.

Q & A

Q. What analytical workflows validate the compound’s identity when commercial reference standards are unavailable?

  • Methodology :
  • Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution MS data with literature benchmarks .
  • Synthetic Controls : Prepare and characterize derivatives (e.g., methyl esters) to confirm functional group reactivity .

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